(2-((3-Chlorophenoxy)methyl)phenyl)boronic acid
Overview
Description
(2-((3-Chlorophenoxy)methyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chlorophenoxy methyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Biochemical Analysis
Biochemical Properties
(2-((3-Chlorophenoxy)methyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and activation. This compound interacts with various enzymes and proteins, forming reversible covalent bonds with active site residues. For instance, it has been shown to inhibit serine proteases by forming a covalent bond with the serine residue in the active site, thereby preventing substrate binding and catalysis . Additionally, this compound can interact with other biomolecules such as glycoproteins, influencing their function and stability.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and contextFor example, it has been observed to modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . This, in turn, can affect downstream signaling pathways and cellular responses. Furthermore, this compound has been reported to impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of reversible covalent bonds with active site residues of enzymes, leading to enzyme inhibition or activation . This compound can also bind to other biomolecules, such as receptors and transporters, affecting their function and activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings, depending on factors such as stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard laboratory conditions, but its stability can be influenced by factors such as pH, temperature, and the presence of other reactive species . Over time, this compound may undergo degradation, leading to changes in its biochemical properties and effects on cellular function. Long-term studies have shown that this compound can have sustained effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects on cellular function and overall health. At higher doses, this compound can induce toxic or adverse effects, such as cellular stress, apoptosis, and organ toxicity . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels. It is essential to carefully monitor and adjust dosages to minimize adverse effects while maximizing the compound’s therapeutic potential.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis, the citric acid cycle, and oxidative phosphorylation . By modulating enzyme activity, this compound can alter the flow of metabolites through these pathways, leading to changes in cellular energy production and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters, such as organic anion transporters, and distributed to different cellular compartments . Once inside the cell, this compound can interact with binding proteins that facilitate its localization and accumulation in specific tissues or organelles. These interactions can influence the compound’s activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, such as targeting signals or post-translational modifications . For example, this compound may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may localize to the mitochondria, influencing metabolic processes and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((3-Chlorophenoxy)methyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2-((3-Chlorophenoxy)methyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce phenols. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
(2-((3-Chlorophenoxy)methyl)phenyl)boronic acid has numerous applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: The compound can be used to create boron-containing biomolecules for studying enzyme inhibition and protein interactions.
Medicine: Boronic acids are known for their potential as enzyme inhibitors, particularly in the development of protease inhibitors for treating diseases like cancer and diabetes.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of (2-((3-Chlorophenoxy)methyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biological molecules, leading to the inhibition of enzyme activity. This interaction is particularly important in the development of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
(3-((2-Chlorophenoxy)methyl)phenyl)boronic acid: Similar in structure but with a different position of the chlorophenoxy group.
2-Chlorophenylboronic acid: Lacks the methyl group, making it less complex.
Uniqueness
(2-((3-Chlorophenoxy)methyl)phenyl)boronic acid stands out due to its unique substitution pattern, which enhances its reactivity and specificity in chemical reactions. The presence of the chlorophenoxy methyl group provides additional sites for functionalization, making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
[2-[(3-chlorophenoxy)methyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-11-5-3-6-12(8-11)18-9-10-4-1-2-7-13(10)14(16)17/h1-8,16-17H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSNGGUCHUTFIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COC2=CC(=CC=C2)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681346 | |
Record name | {2-[(3-Chlorophenoxy)methyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-74-3 | |
Record name | {2-[(3-Chlorophenoxy)methyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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